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Compound of Interest

Compound Name: 4-(3-Iodopropyl)piperidine

Cat. No.: B13895516

Get Quote

Product Focus: 4-(3-Iodopropyl)piperidine (and its stable N-Boc derivative) CAS No: 142374-

14-9 (N-Boc form) | Free base unstable Primary Application: Alkylating agent for GPCR ligands,

hERG blockers, and PROTAC linkers.

Executive Summary & Structural Logic
4-(3-Iodopropyl)piperidine is a high-reactivity alkylating agent used to introduce a piperidine-

propyl motif into drug scaffolds. Due to the nucleophilic nature of the secondary amine

(piperidine nitrogen) and the electrophilic nature of the alkyl iodide, the free base is unstable

and prone to rapid intermolecular polymerization (self-alkylation).[1]

Therefore, this guide characterizes the industry-standard N-Protected form (N-Boc) and

compares it with the Chloro-analog (HCl salt), a common lower-cost alternative.

Mechanism of Action & Utility
The "Warhead": The terminal alkyl iodide is a "soft" electrophile, ideal for SN2 reactions with

sensitive nucleophiles (e.g., secondary amines, thiols) under mild conditions.[1]
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The "Scaffold": The piperidine ring provides a basic center (after deprotection) often required

for binding to aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1]

Spectral Characterization (N-Boc-4-(3-
Iodopropyl)piperidine)
The following data corresponds to tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate (CAS

142374-14-9), the stable, storable reagent.

A. Proton NMR ( H-NMR) Analysis
Solvent: CDCl

, 400 MHz
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Assignment
Shift (

ppm)
Multiplicity Integration

Structural
Insight

-CH

-I
3.18

Triplet (

Hz)
2H

Diagnostic Peak:

Upfield shift

relative to Cl/Br

analogs due to

Iodine's shielding

effect (heavy

atom).

N-CH

(eq)
4.08 Broad Doublet 2H

Characteristic of

N-Boc piperidine

ring (deshielded

by carbamate).

N-CH

(ax)
2.68 Broad Triplet 2H

Axial ring

protons.

Boc-CH 1.45 Singlet 9H

Strong diagnostic

singlet for purity

check.

Propyl-CH 1.83 Multiplet 2H

Central

methylene of the

propyl chain.

Ring-CH/CH 1.10 - 1.70 Multiplet 5H

Overlapping ring

protons (C3, C5,

C4-H).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13895516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: The triplet at 3.18 ppm is the critical quality attribute (CQA). If you observe a

triplet at 3.65 ppm, your product has degraded or is the Chloro-analog.[1] If you see broad

signals disappearing into the baseline, the Boc group may be cleaving.[1]

B. Carbon NMR ( C-NMR) Analysis
Solvent: CDCl

[2]

C-I (Terminal):

6.8 ppm (Distinctive highly upfield shift due to "Heavy Atom Effect").[1]

C=O (Boc):

154.9 ppm.[1]

C-O (t-Bu):

79.3 ppm.

Piperidine C2/C6:

~44.0 ppm (Broad).[1]

C. Infrared Spectroscopy (FT-IR)
C-I Stretch: 500–600 cm

(Weak, often obscured in fingerprint).[1]

C=O Stretch (Urethane): 1685–1695 cm

(Very Strong).
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C-H Stretch: 2850–2950 cm

.

D. Mass Spectrometry (ESI-MS)
Formula: C

H

INO

Molecular Weight: 353.24 g/mol

Observed Ion: [M+H]

= 354.2 or [M+Na]

= 376.2.[1]

Fragmentation: Loss of Isobutene (-56 Da) and CO

(-44 Da) is common in source, leading to the [Piperidine-Propyl-I + H]

fragment at m/z ~254.

Comparative Analysis: Iodide vs. Alternatives
This section compares the Iodide against its primary alternatives: the Bromide and Chloride

analogs.[1]
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Feature 4-(3-Iodopropyl)... 4-(3-Bromopropyl)... 4-(3-Chloropropyl)...

Reactivity (SN2) High (Fastest) Moderate
Low (Requires

Heat/KI)

Leaving Group Ability
Excellent (Weakest

bond)
Good Poor

Stability (Light)
Low (Turns

yellow/purple)
Moderate High

Stability (Storage) Store at -20°C, Dark 4°C Room Temp

Diagnostic NMR 3.18 (t) 3.40 (t) 3.53 (t)

Preferred Use

Late-stage

functionalization of

sensitive scaffolds.

General synthesis.

Large-scale, robust

synthesis (with

Finkelstein catalyst).

[1]

Reactivity Pathway Diagram
The following diagram illustrates the synthesis and reactivity hierarchy, highlighting why the

Iodide is often generated in situ or used immediately.[1]

4-(3-Hydroxypropyl)
piperidine (N-Boc)

Chloro-Analog
(Stable, Low Reactivity)SOCl2

(Chlorination)

4-(3-Iodopropyl)
piperidine (N-Boc)
(High Reactivity)

I2, PPh3, Imidazole
(Appel Rxn)

NaI, Acetone
(Finkelstein)

Target Drug
(Piperidine Ligand)

Nucleophile
Heat, KI (cat)

Nucleophile (HNR2)
RT, Mild Base

Click to download full resolution via product page

Caption: Synthesis and reactivity flow. The Iodide (Green) offers the mildest route to the final

product, often derived from the stable Chloride via Finkelstein exchange.[1]

Experimental Protocols
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Protocol A: Synthesis of N-Boc-4-(3-
Iodopropyl)piperidine (Appel Reaction)
Use this protocol to generate high-purity iodide from the commercially available alcohol.

Setup: Flame-dry a 250 mL round-bottom flask. Add N-Boc-4-(3-hydroxypropyl)piperidine

(1.0 equiv) and Triphenylphosphine (PPh

, 1.2 equiv) in dry Dichloromethane (DCM).

Addition: Cool to 0°C. Add Imidazole (1.5 equiv) followed by portion-wise addition of Iodine (I

, 1.2 equiv).

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of polar alcohol (Rf ~0.

[1]2) and appearance of non-polar iodide (Rf ~0.8).[1]

Workup: Quench with saturated aqueous Na

S

O

(removes excess Iodine color). Extract with DCM.[1] Wash with brine.[1]

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Note: The product is light-sensitive. Wrap column and flasks in aluminum foil.

Protocol B: Handling & Storage
Storage: Store under Argon at -20°C.

Stability Indicator: Pure product is a white solid/colorless oil.[1] A pink/purple tint indicates

free Iodine release (decomposition).[1]

Restoration: If purple, dissolve in Et
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O and wash with cold Na

S

O

solution before use.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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